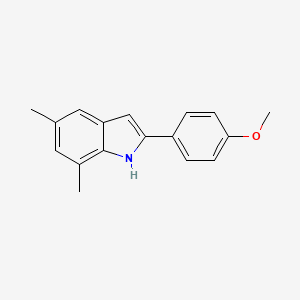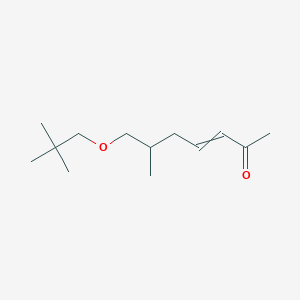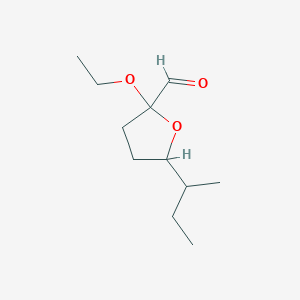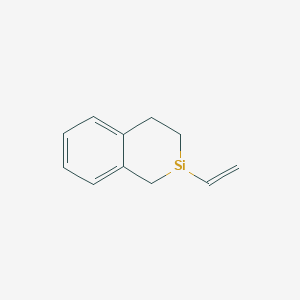
3,4,5-Trichloro-6-propyl-3,4-dihydro-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Trichloro-6-propyl-3,4-dihydro-2H-pyran-2-one is a heterocyclic organic compound. It belongs to the class of dihydropyrans, which are characterized by a six-membered ring containing one oxygen atom and a double bond. This compound is notable for its three chlorine atoms and a propyl group attached to the pyran ring, making it a unique and interesting molecule for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trichloro-6-propyl-3,4-dihydro-2H-pyran-2-one typically involves the chlorination of 6-propyl-3,4-dihydro-2H-pyran-2-one. This can be achieved using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions on the pyran ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under specific temperature and pressure conditions. Catalysts may be used to enhance the reaction rate and selectivity. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
3,4,5-Trichloro-6-propyl-3,4-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Less chlorinated derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
3,4,5-Trichloro-6-propyl-3,4-dihydro-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3,4,5-Trichloro-6-propyl-3,4-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets. The chlorine atoms and the propyl group contribute to its reactivity and ability to interact with biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler dihydropyran without chlorine atoms or a propyl group.
3,6-Dihydro-2H-pyran: Another isomer of dihydropyran with different positioning of the double bond.
5,6-Dihydro-2H-pyran-2-one: A related compound with a different substitution pattern.
Uniqueness
3,4,5-Trichloro-6-propyl-3,4-dihydro-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three chlorine atoms and a propyl group makes it more reactive and potentially more versatile in various applications compared to its simpler analogs.
特性
CAS番号 |
62827-21-8 |
|---|---|
分子式 |
C8H9Cl3O2 |
分子量 |
243.5 g/mol |
IUPAC名 |
3,4,5-trichloro-6-propyl-3,4-dihydropyran-2-one |
InChI |
InChI=1S/C8H9Cl3O2/c1-2-3-4-5(9)6(10)7(11)8(12)13-4/h6-7H,2-3H2,1H3 |
InChIキー |
FERYLJWSTDSHBQ-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C(C(C(=O)O1)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


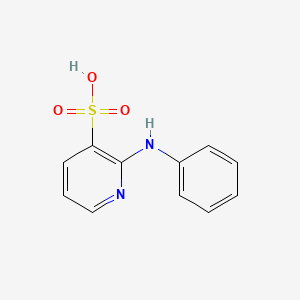
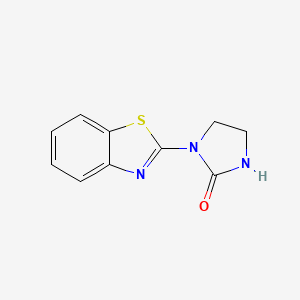
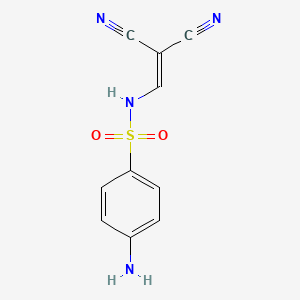
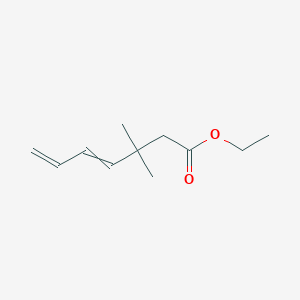

![1,4,5-Trimethyl-4-(phenylsulfanyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14517186.png)
![(5E,7Z,9Z)-6-chlorobenzo[8]annulene](/img/structure/B14517187.png)
